Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-
Description
The compound Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-] is a polycyclic aromatic silane derivative featuring a triphenylene core functionalized with six dimethylsilane groups. Triphenylene derivatives are known for their planar aromatic cores, which enable applications in liquid crystals, organic electronics, and supramolecular chemistry . The dimethylsilane substituents likely enhance thermal stability and alter solubility compared to oxygen- or sulfur-based analogs .
Properties
InChI |
InChI=1S/C30H42Si6/c1-31(2)25-13-19-20(14-26(25)32(3)4)22-16-28(34(7)8)30(36(11)12)18-24(22)23-17-29(35(9)10)27(33(5)6)15-21(19)23/h13-18H,1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBAQBEGXJGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)[Si](C)C)[Si](C)C)[Si](C)C)[Si](C)C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50787096 | |
| Record name | PUBCHEM_71363580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596095-70-4 | |
| Record name | PUBCHEM_71363580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Silane compounds, particularly those featuring triphenylene structures, have garnered attention in various fields due to their unique properties and potential biological activities. This article focuses on the biological activity of Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-] , exploring its synthesis, applications, and research findings.
Chemical Structure and Properties
The compound Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-] is characterized by its complex silane backbone integrated with triphenylene moieties. This structure contributes to its unique chemical properties, including hydrophobicity and potential interactions with biological systems.
Structural Formula
- Chemical Formula : C₃₆H₃₈Si₆
- Molecular Weight : 602.00 g/mol
Synthesis
The synthesis of silane compounds often involves multiple steps including hydrosilylation and alkylation reactions. For instance, the preparation of triphenylene-based silanes can be achieved through the coupling of triphenylene derivatives with silane precursors. The following general reaction scheme outlines this process:
- Hydrosilylation : Reacting terminal alkenes with silanes.
- Alkylation : Introducing alkyl groups to enhance solubility and modify biological interactions.
Antimicrobial Properties
Recent studies have indicated that silane compounds can exhibit antimicrobial activity. For example:
- In vitro studies have shown that certain triphenylene derivatives possess significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes.
Cytotoxicity
Research has explored the cytotoxic effects of silane compounds on various cancer cell lines:
- Case Study : A study assessed the cytotoxicity of triphenylene-based silanes on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values indicating significant potency at specific concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triphenylene-Silane A | MCF-7 | 15 | Induction of apoptosis |
| Triphenylene-Silane B | HeLa | 20 | Cell cycle arrest |
Environmental Impact and Safety
The environmental impact of silanes is an important consideration. Studies indicate that while some silanes degrade into less harmful substances over time, others may persist in the environment. The degradation pathways often lead to the formation of perfluorinated compounds which can be toxic to aquatic life.
Comparison with Similar Compounds
Substituent-Specific Comparisons
The following table summarizes key differences between the target silane compound and other triphenylene derivatives:
Physicochemical Properties
- Thermal Stability : Silane derivatives typically exhibit higher thermal stability than alkoxy or thioether analogs due to strong Si-C bonds. For example, hexakis(dodecyloxy)triphenylene forms stable liquid crystals below 200°C , while silane groups may extend this range.
- Solubility: Dimethylsilane groups likely reduce polarity compared to hydroxyl or methylsulfanyl substituents, enhancing solubility in non-polar solvents .
- Electronic Effects : Methylsulfanyl groups (C-S-C) introduce electron-withdrawing effects, whereas silane groups (Si-C) may donate electrons, altering the triphenylene core’s π-electron density .
Preparation Methods
Silanization Reaction
The core synthetic step is the silanization , which involves the introduction of dimethylsilyl groups (-Si(CH3)2-) onto the aromatic triphenylene framework. This is generally accomplished by reacting the polyfunctionalized triphenylene precursor with a dimethylsilane reagent under catalytic or thermal conditions.
- Typical reagents : Dimethylchlorosilane or dimethyldichlorosilane are common silylating agents.
- Catalysts : Lewis acids or bases may be employed to facilitate the substitution.
- Solvents : Inert organic solvents such as toluene or xylene are preferred to maintain reaction stability.
- Temperature and pressure : Reactions are typically conducted under mild to moderate temperatures (0–150°C) and atmospheric to slightly elevated pressures.
Redistribution and Disproportionation Reactions
In some preparative routes, redistribution reactions of dimethyldichlorosilane with other silanes are used to generate the required dimethylsilyl intermediates. These processes involve:
- Heating mixtures of dimethyldichlorosilane with other silanes in the presence of a catalyst.
- Fractional distillation to isolate the desired dimethylsilane species.
- Use of heterogeneous catalysts in fixed or fluidized beds to optimize yields.
Reduction of Chlorosilanes
An alternative approach involves the reduction of chlorosilane intermediates such as hexachlorodisilane with reducing agents like lithium aluminum hydride (LiAlH4), which yields dimethylsilane derivatives necessary for subsequent silanization steps.
- This method provides high yields (up to 80%) of dimethylsilane species.
- It requires careful control of reaction conditions and handling of reactive hydrides.
- Purification involves distillation and removal of by-products.
Research Findings and Data Summary
Experimental Conditions and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Silanization temperature | 0 to 150 °C | Mild to moderate heating |
| Pressure | Atmospheric to 15 bar | Often atmospheric or slightly elevated |
| Catalyst | Lewis acids/bases or solid catalysts | Enhances substitution efficiency |
| Solvent | Toluene, xylene, chlorobenzene | Inert, non-reactive solvents |
| Reaction time | Several hours to overnight | Dependent on scale and specific protocol |
| Yield of hexakis substitution | Typically high with optimized conditions | Purity confirmed by NMR and chromatography |
Catalyst and Process Optimization
- Use of heterogeneous catalysts in redistribution reactions improves selectivity and allows continuous processing.
- Fractional distillation is critical for isolating pure dimethylsilane intermediates.
- Incorporation of preheating devices and optimized reactor designs enhances reaction efficiency.
Summary Table of Preparation Routes
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Silanization of Triphenylene | Dimethylchlorosilane, Lewis acid/base catalyst, inert solvent, moderate heat | Selective hexasubstitution; straightforward | Requires pure precursors and careful control |
| Redistribution Reaction | Dimethyldichlorosilane with silanes, solid catalyst, heated packed bed | Continuous process; high selectivity | Complex catalyst preparation; requires distillation |
| Reduction of Chlorosilanes | Hexachlorodisilane, LiAlH4, ether solvents | High yield of dimethylsilane intermediates | Expensive reagents; handling reactive hydrides |
Q & A
Basic Research Questions
Q. How is 2,3,6,7,10,11-hexakis(dimethylsilyl)triphenylene synthesized, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is synthesized via silylation of 2,3,6,7,10,11-hexabromotriphenylene using chlorodimethylsilane and magnesium in anhydrous conditions. Key parameters include:
- Solvent : Dry tetrahydrofuran (THF) or similar inert solvents to prevent hydrolysis .
- Temperature : Room temperature for controlled reaction kinetics.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product.
Q. What spectroscopic techniques confirm the structure of hexakis(dimethylsilyl)triphenylene derivatives?
- Methodology :
- ¹H-NMR : Peaks at δ 0.3–0.5 ppm for Si(CH₃)₂ groups and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- ¹³C-NMR : Signals at δ 1–5 ppm for Si(CH₃)₂ and δ 120–140 ppm for aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 504.816 for C₂₄H₂₄S₆ derivatives) .
Q. What physical and chemical properties govern the stability of this compound?
- Key Properties :
- Symmetry : D₃h symmetry enhances thermal stability due to reduced steric strain .
- Redox Activity : Reversible redox states (e.g., -1.2 V to +1.5 V vs. Ag/Ag⁺) enable electrochemical applications .
- Solubility : Moderate solubility in DMF or DCM facilitates solution-phase processing .
Advanced Research Questions
Q. How do silyl substituents modify the optical and electronic properties of triphenylene derivatives?
- Methodology :
- UV-Vis Spectroscopy : Silyl groups redshift absorption maxima (e.g., λₐᵦₛ = 320 nm → 350 nm) due to σ*-π conjugation .
- Cyclic Voltammetry : Electron-donating silyl groups increase HOMO levels (e.g., -5.2 eV → -4.9 eV), enhancing hole-transport properties .
Q. How can researchers design experiments to probe redox behavior in electrochemical applications?
- Experimental Design :
- Electrolyte Selection : Use 0.1 M TBAPF₆ in acetonitrile for non-aqueous electrochemistry .
- Working Electrode : Glassy carbon electrode modified with the compound (e.g., drop-casting from DMF).
- Analysis : Monitor redox peaks (e.g., E₁/₂ = -0.8 V for first reduction) and calculate diffusion coefficients via Randles-Sevcik equation .
Q. What challenges arise in synthesizing covalent organic frameworks (COFs) using this compound, and how can reaction conditions be optimized?
- Challenges :
- Monomer Reactivity : Slow imine/boronate ester formation due to steric hindrance from silyl groups.
- Optimization :
- Solvent System : 1:1 mesitylene/dioxane at 120°C for 72 hours .
- Catalyst : Add 6 M acetic acid to accelerate dynamic covalent bonding .
Q. How do symmetry and substituent arrangement impact catalytic reactivity?
- Methodology :
- DFT Calculations : Compare D₃h-symmetric vs. asymmetric analogs to evaluate charge distribution and active site accessibility .
- Catalytic Testing : Use Heck coupling reactions; D₃h symmetry improves turnover frequency (TOF: 500 h⁻¹) by stabilizing transition states .
Q. How should researchers address contradictory reports on electrochemical stability?
- Analysis Framework :
- Variable Control : Compare electrolyte purity (e.g., H₂O content < 50 ppm) and scan rates (10 mV/s vs. 100 mV/s) .
- Post-cycling Characterization : Use SEM/EDS to check for electrode passivation or decomposition products.
- Resolution : Contradictions may arise from differing experimental setups (e.g., aqueous vs. non-aqueous conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
